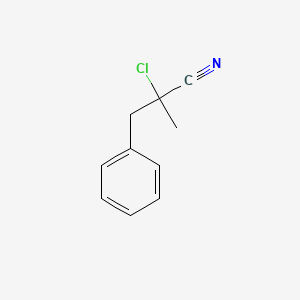
2-Chloro-2-methyl-3-phenylpropionitrile
Cat. No. B8331714
M. Wt: 179.64 g/mol
InChI Key: STSIDRPRXXMJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04604243
Procedure details


Following the general procedure of Example I, 364 mmols of methacrylonitrile were reacted with 25 mmols of distilled aniline in 30 mL of acetonitrile and in the presence of 38 mmols of concentrated HCl and 2.5 mmols of cuprous oxide. The process resulted in an 87.9% yield of 2-chloro-2-methyl-3-phenylpropionitrile.



[Compound]
Name
cuprous oxide
Quantity
2.5 mmol
Type
reactant
Reaction Step Two


Yield
87.9%
Identifiers


|
REACTION_CXSMILES
|
[C:1](#[N:5])[C:2]([CH3:4])=[CH2:3].N[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[ClH:13]>C(#N)C>[Cl:13][C:2]([CH3:4])([CH2:3][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:1]#[N:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
364 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
25 mmol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
38 mmol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
[Compound]
|
Name
|
cuprous oxide
|
|
Quantity
|
2.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C#N)(CC1=CC=CC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 87.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
